molecular formula C10H8BrNO2 B13898764 Methyl 8-bromoindolizine-1-carboxylate

Methyl 8-bromoindolizine-1-carboxylate

Cat. No.: B13898764
M. Wt: 254.08 g/mol
InChI Key: DFIYJMSAHKYAJV-UHFFFAOYSA-N
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Description

Methyl 8-bromoindolizine-1-carboxylate is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom at the 8th position and a methyl ester group at the 1st position of the indolizine ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromoindolizine-1-carboxylate typically involves the bromination of indolizine derivatives followed by esterification. One common method involves the reaction of indolizine with bromine in the presence of a suitable solvent such as acetic acid. The resulting 8-bromoindolizine is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromoindolizine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indolizine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 8-bromoindolizine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-bromoindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its structure-activity relationship (SAR) help in understanding its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-chloroindolizine-1-carboxylate
  • Methyl 8-fluoroindolizine-1-carboxylate
  • Methyl 8-iodoindolizine-1-carboxylate

Uniqueness

Methyl 8-bromoindolizine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 8-bromoindolizine-1-carboxylate

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-6-12-5-2-3-8(11)9(7)12/h2-6H,1H3

InChI Key

DFIYJMSAHKYAJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=CN2C=C1)Br

Origin of Product

United States

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